Regioisomeric Scaffold Differentiation: Pyrrolo[2,3-b]quinoxaline vs. Pyrrolo[3,2-b]quinoxaline Core
The pyrrolo[2,3-b]quinoxaline core (present in 371116-80-2) is a distinct regioisomer of the pyrrolo[3,2-b]quinoxaline scaffold found in the well-characterized EphA3 inhibitor series (e.g., compounds 11d, 7b, 7g) [1]. In the pyrrolo[3,2-b] series, the pyrrole nitrogen is positioned adjacent to the quinoxaline N4, altering the hydrogen-bonding geometry with the kinase hinge region. The pyrrolo[2,3-b] regioisomer instead places the pyrrole nitrogen at a different position, shifting the vector of the N1-phenyl substituent and potentially modifying the binding mode. While direct head-to-head biochemical data for 371116-80-2 versus a matched pyrrolo[3,2-b] analog are not publicly available, crystal structures of the related pyrrolo[2,3-b] ligand Q0B (2-amino-1-(2-chlorophenyl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide) in complex with EphA3 (PDB 4P5Q) confirm that the pyrrolo[2,3-b] scaffold supports a productive type I binding mode occupying the ATP-binding site [2].
| Evidence Dimension | Scaffold regioisomerism and binding mode compatibility |
|---|---|
| Target Compound Data | Pyrrolo[2,3-b]quinoxaline core; structurally confirmed by InChI Key JDNKGFPHXFUUHM-UHFFFAOYSA-N [3] |
| Comparator Or Baseline | Pyrrolo[3,2-b]quinoxaline core in compounds 11d (EphA3 IC50 = 2.4 nM), 7b (IC50 = 1.1 nM), 7g (IC50 = 0.8 nM) [1] |
| Quantified Difference | Regioisomeric shift of pyrrole nitrogen fusion position; direct potency comparison not available |
| Conditions | EphA3 kinase FRET enzymatic assay for pyrrolo[3,2-b] series; co-crystal structure (PDB 4P5Q, 1.35 Å) for pyrrolo[2,3-b] analog Q0B |
Why This Matters
The regioisomeric identity determines the three-dimensional presentation of substituents to the kinase binding pocket; selecting the correct regioisomer is essential for maintaining target engagement geometry in structure-based drug design campaigns.
- [1] Unzue, A.; et al. Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors. J. Med. Chem. 2014, 57, 6834–6844. Table 1 and Table 2 for IC50 values. View Source
- [2] RCSB PDB Entry 4P5Q: Co-crystal structure of EphA3 kinase domain with pyrrolo[2,3-b]quinoxaline ligand Q0B. Resolution 1.35 Å. View Source
- [3] NCBI PubChem. InChI Key JDNKGFPHXFUUHM-UHFFFAOYSA-N for 2-amino-N-(3-ethoxypropyl)-1-phenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. View Source
